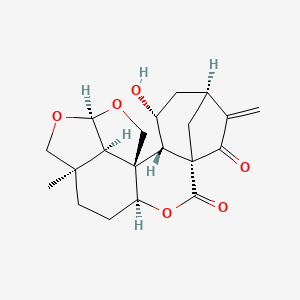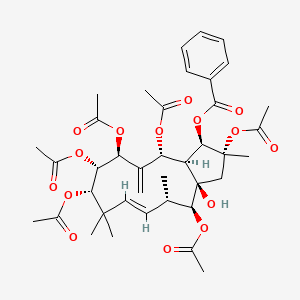
rac Mequitazine-13C,d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac Mequitazine-13C,d2 is a complex organic compound with a unique structure It contains a phenothiazine core, which is a tricyclic structure consisting of two benzene rings fused to a central thiazine ring The compound also features a 1-azabicyclo[222]octane moiety, which is a bicyclic structure containing a nitrogen atom
Preparation Methods
The synthesis of rac Mequitazine-13C,d2 involves several steps. One common synthetic route starts with the preparation of the phenothiazine core, which can be achieved through the cyclization of 2-aminobiphenyl with sulfur. The 1-azabicyclo[2.2.2]octane moiety can be synthesized separately through the reaction of 1,5-cyclooctadiene with ammonia, followed by hydrogenation. The final step involves the coupling of the phenothiazine core with the 1-azabicyclo[2.2.2]octane moiety under specific reaction conditions, such as the use of a suitable base and solvent.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
rac Mequitazine-13C,d2 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include sulfoxides and sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The major products formed from reduction include amines and thiols.
Substitution: The compound can undergo substitution reactions, such as nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule. Common reagents used in these reactions include alkyl halides and organometallic reagents.
Scientific Research Applications
rac Mequitazine-13C,d2 has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: The compound is of interest in medicinal chemistry due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of rac Mequitazine-13C,d2 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application of the compound. For example, in medicinal chemistry, the compound may target neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
rac Mequitazine-13C,d2 can be compared with other similar compounds, such as:
Phenothiazine derivatives: These compounds share the phenothiazine core but differ in the substituents attached to the core. They may have different pharmacological properties and applications.
1-azabicyclo[2.2.2]octane derivatives: These compounds share the 1-azabicyclo[2.2.2]octane moiety but differ in the substituents attached to the bicyclic structure. They may have different chemical reactivity and applications.
The uniqueness of this compound lies in its combination of the phenothiazine core and the 1-azabicyclo[22
Properties
Molecular Formula |
C₁₉¹³CH₂₀D₂N₂S |
|---|---|
Molecular Weight |
325.47 |
Synonyms |
10-(1-Azabicyclo[2.2.2]oct-3-ylmethyl)-10H-phenothiazine-13C,d2; 10-(3-Quinuclidinylmethyl)phenothiazine-13C,d2; Butix-13C,d2; Metaplexan-13C,d2; Mircol-13C,d2; NSC 303612-13C,d2; Nipolazin-13C,d2; Primalan-13C,d2; Quitadrill-13C,d2; Zesulan-13C,d2; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,1'R,5S,6S,9R)-2',2',10-Trimethyl-2,5',11-trioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohex-3-ene]-1'-carbaldehyde](/img/structure/B1151718.png)

![19-[(beta-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide](/img/structure/B1151730.png)

